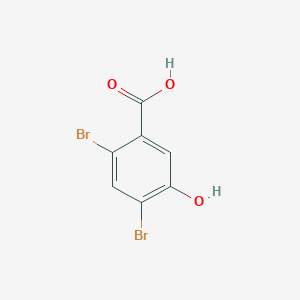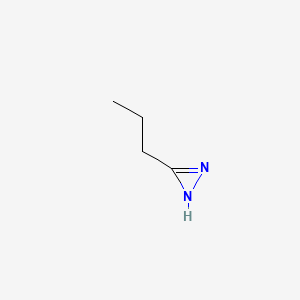
2,4-Dibromo-5-hydroxybenzoic acid
Overview
Description
2,4-Dibromo-5-hydroxybenzoic acid is an organic compound with the molecular formula C7H4Br2O3. It is a derivative of benzoic acid, featuring two bromine atoms and a hydroxyl group on the benzene ring. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dibromo-5-hydroxybenzoic acid can be synthesized through several methods, including the bromination of salicylic acid. The reaction typically involves treating salicylic acid with bromine in the presence of a suitable solvent, such as acetic acid, under controlled conditions to ensure selective bromination at the 2 and 4 positions of the benzene ring.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar bromination techniques but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification methods are employed to ensure the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-5-hydroxybenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound, often resulting in the formation of carboxylic acids or ketones.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the compound, leading to the formation of alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, other reduced derivatives
Substitution Products: Amines, alcohols
Scientific Research Applications
2,4-Dibromo-5-hydroxybenzoic acid is widely used in scientific research due to its unique chemical properties. It serves as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and organic materials. In biology, it is used as a molecular probe to study enzyme activities and cellular processes. In medicine, it is explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties. In industry, it is utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
2,4-Dibromo-5-hydroxybenzoic acid is similar to other brominated benzoic acid derivatives, such as 3,5-dibromo-2-hydroxybenzoic acid. its unique positioning of the bromine and hydroxyl groups on the benzene ring gives it distinct chemical and biological properties. This positioning affects its reactivity and the types of reactions it undergoes, making it a valuable compound in various applications.
Comparison with Similar Compounds
3,5-Dibromo-2-hydroxybenzoic acid
3,5-Dibromosalicylic acid
2-Hydroxy-3,5-dibromobenzoic acid
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2,4-dibromo-5-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIBWIKYYVVCLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Br)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40702738 | |
| Record name | 2,4-Dibromo-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40702738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14348-39-1 | |
| Record name | 2,4-Dibromo-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40702738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(2-Bromophenoxy)ethyl]-4-methylpiperazine](/img/structure/B1505305.png)









![1-[4-Acetyl-3-fluoro-4-hydroxy-5-(1-hydroxy-2-oxopropyl)-2-oxolanyl]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![1,1'-[(1,7-Dioxoheptane-1,7-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonic acid)](/img/structure/B1505330.png)
